molecular formula C21H16NP B2888825 8-(Diphenylphosphino)quinoline CAS No. 28225-52-7

8-(Diphenylphosphino)quinoline

Cat. No. B2888825
CAS RN: 28225-52-7
M. Wt: 313.34
InChI Key: KEJUJPUDSJXTMZ-UHFFFAOYSA-N
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Description

8-(Diphenylphosphino)quinoline is a compound with the molecular formula C21H16NP . It is a known P-N chelator and various crystal structures of its metal complexes have been reported .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the title compound was synthesized by the reaction of 8-(trifluoromethylsulfonyl)quinoline with tetrakis-triphenylphosphine palladium in the presence of zinc cyanide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a central symmetric distorted octahedron . The phenyl rings are almost orthogonal to one another, and they are twisted from the mean plane of the quinoline .


Chemical Reactions Analysis

This compound is known to form complexes with transition metals . The complex chloride, Pd(Ph2Pqn)2Cl2 (Ph2Pqn = this compound), crystallizes in yellow plates or orange needles .


Physical And Chemical Properties Analysis

This compound has a boiling point of 454.0±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.1 mmHg at 25°C, and an enthalpy of vaporization of 68.6±3.0 kJ/mol . It also has a flash point of 228.3±21.2 °C .

Scientific Research Applications

Crystal Structures of Complexes

8-(Diphenylphosphanyl)quinoline (Ph2Pqn) is utilized as an asymmetric bidentate ligand in the formation of various metal complexes. This includes its role in forming a planar five-membered chelate ring in dichloridopalladium(II) and -platinum(II) complexes, as well as in the dichloridorhodium(III) complex (Suzuki, Yamaguchi, Fujiki, Hashimoto, & Takagi, 2015).

Synthesis and Molecular Structures

8-(Diphenylphosphino)quinoline is involved in the synthesis of cyclometalated platinum(II) complexes, where its molecular structures and spectroscopic properties are extensively studied. This includes its influence on the square-planar PtII coordination geometry in these complexes (Mori & Suzuki, 2020).

Reactions with Rhodium and Iridium

The compound participates in reactions with rhodium and iridium, forming various complexes. These reactions and the structures of the resulting complexes provide insights into their IR and NMR spectra, electrical conductance, and molecular weight (Kittaneh, Hodali, & Tayim, 1982).

Nickel(II) Complexes

In the field of nickel chemistry, this compound contributes to the formation of dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II). The structure of this complex offers insights into the bonding states and comparisons with other nickel(II) cation complexes (Li, Sun, Wang, Wu, He, & Yan, 2002).

Palladacyclopentadienyl Derivatives

The compound is used in the synthesis of palladacyclopentadienyl derivatives. These derivatives' interactions with Br2 and I2 provide insights into the formation mechanism of σ-butadienyl derivatives and other novel zwitterionic species (Canovese, Visentin, Scattolin, Santo, & Bertolasi, 2015).

Catalytic Activity in Ethylene Oligomerization

Novel nickel(II) complexes bearing this compound display catalytic activities in ethylene oligomerization, a process crucial in the petrochemical industry (Sun, Li, Hu, Wu, Yang, Zhu, Leng, & Wang, 2002).

Ring Transformation to Indole Derivatives

The compound plays a role in the transformation of quinolines to indole derivatives, a process important in organic synthesis (Sugiura, Yamaguchi, Asai, & Maeba, 2003).

Photophysical Properties

Copper(I) and zinc(II) complexes containing this compound exhibit interesting photophysical properties, making them relevant in materials science for potential applications in optoelectronics (Tsukuda, Nishigata, Arai, & Tsubomura, 2009).

Structural and Photophysical Study

The compound is used in the study of copper iodide complexes, demonstrating its significance in understanding the complex's photoluminescent properties (Wei, Liu, Liu, Bian, Zhao, & Huang, 2014).

Mechanism of Action

Target of Action

It’s known that this compound can form complexes with transition metals , suggesting that its targets could be metal-containing proteins or enzymes in biological systems.

Mode of Action

It’s known to form complexes with transition metals , which could alter the function of metal-containing proteins or enzymes. The compound’s phenyl rings are almost orthogonal to one another and are twisted from the mean plane of the quinoline , which may influence its interaction with targets.

Biochemical Pathways

Given its ability to form complexes with transition metals , it may impact pathways involving metal-dependent enzymes.

Result of Action

Its ability to form complexes with transition metals suggests it could potentially alter the function of metal-containing proteins or enzymes, leading to downstream effects at the molecular and cellular levels.

Action Environment

It’s known that the oxidation of 8-(diphenylphosphino)quinoline to its oxide can occur in both the free ligand and the ligand in its complex , suggesting that oxidative conditions could influence its action.

properties

IUPAC Name

diphenyl(quinolin-8-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJUJPUDSJXTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 8-bromoquinoline (20.8 g, 100 mmol) in dry THF (200 mL) under nitrogen was added n-BuLi (62.5 mL, 1.6 M in hexanes, 100 mmol) at −78° C. and the mixture was stirred for 30 minutes. Chlorodiphenylphosphine (17.9 mL, 100 mmol) was then added and the solution was allowed to warm up to room temperature and stirred for 2 h. The solution was then cooled to −78° C. and quenched by addition of saturated aqueous NH4Cl solution (100 mL). After warming up to room temperature, the solution was filtered, the precipitated solid collected, taken up in CH2Cl2 (200 mL) and filtered over silica gel eluting with further portions of CH2Cl2 (4×200 mL). The combined filtrates were evaporated to give 1 as a light yellow solid (19 g, 60% yield). 1H NMR (400.13 MHz, CDCl3) δ 8.37 (dd, 1H, J=4.0, 1.6 Hz, C2—H), 8.17 (dd, 1H, J=8.0, 1.6 Hz, C3—H), 7.82 (d, 1H, J=8.4 Hz, C5—H), 7.44 (t, 1H, J=7.6 Hz, C6—H), 7.40 (dd, 1H, J=8.0, 4.0 Hz, C4—H), 7.3-7.2 (m, 10H, Ph-H), 7.14 (ddd, 1H, J=7.2, 3.6, 1.6 Hz, C7—H) ppm; 13C NMR (100.61 MHz, CDCl3) δ 149.8, 149.6 (d, J=17.2 Hz), 138.4 (d, J=12.1 Hz), 137.4 (d, J=11.1 Hz), 136.2, 134.4, 134.2 (d, J=21.2 Hz), 128.8, 128.4 (d, J=19.2), 127.9, 126.57, 121.41 ppm; 31P NMR (161.97 MHz, CDCl3) δ 15.0 ppm.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

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